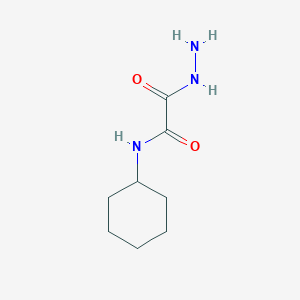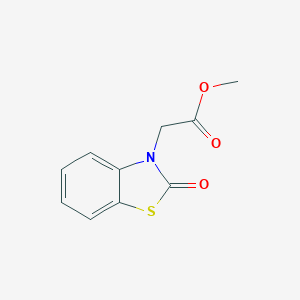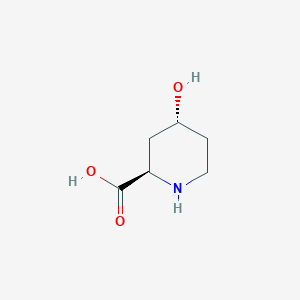![molecular formula C8H12N2O2 B182151 1,3-Diazaspiro[4.5]decane-2,4-dione CAS No. 702-62-5](/img/structure/B182151.png)
1,3-Diazaspiro[4.5]decane-2,4-dione
Overview
Description
1,3-Diazaspiro[4.5]decane-2,4-dione is a heterocyclic compound with the molecular formula C8H12N2O2 and a molecular weight of 168.196 g/mol . This compound is also known by several synonyms, including 5,5-pentamethylenehydantoin and cyclohexanespiro-5’-hydantoin . It belongs to the class of hydantoins, which are known for their diverse applications in pharmaceuticals and organic synthesis .
Mechanism of Action
Target of Action
The primary target of 1,3-Diazaspiro[4.5]decane-2,4-dione is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell death and inflammation, making it a potential therapeutic target for many human diseases .
Mode of Action
This compound interacts with RIPK1, inhibiting its kinase activity . This inhibition blocks the activation of the necroptotic pathway, a form of programmed cell death .
Biochemical Pathways
By inhibiting RIPK1, this compound affects the necroptotic pathway . Necroptosis is a form of regulated cell death that plays a role in various pathological conditions. The inhibition of this pathway can have therapeutic implications in diseases where necroptosis is implicated .
Pharmacokinetics
The pharmacokinetic properties of 1,3-Diazaspiro[4It is known that the compound is a solid at room temperature . Its molecular weight is 168.2 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of RIPK1 . This inhibition can prevent the activation of the necroptotic pathway, potentially reducing cell death and inflammation in certain pathological conditions .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1,3-Diazaspiro[4It is known that the compound is stable at ambient temperature , suggesting that it may be relatively resistant to environmental changes.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as hydantoins, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the compound .
Cellular Effects
It is suggested that this compound might have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that this compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that similar compounds can have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that similar compounds can have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
It is known that similar compounds can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that similar compounds can interact with various transporters or binding proteins and can have effects on their localization or accumulation .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diazaspiro[4.5]decane-2,4-dione can be synthesized through various methods. One common approach involves the Bucherer–Bergs reaction, which includes the catalytic hydrogenation and oxidation of 4-methoxycyclohexan-1-one . Another method involves a three-step synthesis starting from allantoin, which includes hydrogenolysis, cyclization, and purification steps . These reactions typically proceed under mild conditions and yield high-purity products.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale catalytic hydrogenation and oxidation processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and cost-effectiveness . The compound is usually produced in bulk and stored in amber glass bottles to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
1,3-Diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to yield simpler hydantoin derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted hydantoins.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various substituted hydantoins, which have applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
1,3-Diazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-Diazaspiro[4.5]decane-2,4-dione include:
- 8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
Uniqueness
What sets this compound apart from these similar compounds is its unique structural features and the specific biological activities it exhibits. Its ability to act as a versatile building block in organic synthesis and its potential therapeutic applications make it a compound of significant interest in various fields of research .
Properties
IUPAC Name |
1,3-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-6-8(10-7(12)9-6)4-2-1-3-5-8/h1-5H2,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERNEXMEYQFFHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061033 | |
| Record name | 1,3-Diazaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702-62-5 | |
| Record name | 1,3-Diazaspiro[4.5]decane-2,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=702-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diazaspiro(4.5)decane-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,5-Pentamethylenehydantoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172110 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5-Pentamethylenehydantoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16617 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diazaspiro[4.5]decane-2,4-dione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Diazaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diazaspiro[4.5]decane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.791 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 1,3-diazaspiro[4.5]decane-2,4-dione derivatives and how do they influence their crystal packing?
A1: this compound derivatives consist of a hydantoin ring fused to a cyclohexane ring. Substitutions on these rings, particularly at the 3 and 8 positions, significantly influence their intermolecular interactions and crystal packing. For example, the introduction of halogenated benzoyl groups in the 3 position leads to the formation of C–H⋯O, C–H⋯π, and stacking interactions. In the case of fluorinated derivatives, C–H⋯F interactions also contribute to the three-dimensional network observed in crystal structures [, ].
Q2: How does the presence of fluorine atoms in the benzoyl substituent affect the intermolecular interactions in this compound derivatives?
A2: Fluorine atoms in the benzoyl substituent introduce C–H⋯F interactions, influencing the supramolecular architecture []. Notably, intermolecular F⋯F interactions can create regions of higher negative electrostatic potential, impacting the interaction strength with neighboring molecules []. This highlights the significance of fluorine substitution in modulating crystal packing and potentially influencing physicochemical properties.
Q3: Can you provide an example of how structural modifications on the this compound scaffold are being explored for potential pharmacological applications?
A3: Researchers are investigating the anticonvulsant potential of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives. Structure-activity relationship studies are being conducted to optimize the potency and selectivity of these compounds for potential therapeutic use [, ].
Q4: What types of hydrogen bonding patterns are commonly observed in the crystal structures of this compound derivatives?
A4: The hydrogen bonding patterns in these compounds are primarily driven by the hydantoin ring. N–H⋯O hydrogen bonds are frequently observed, often linking molecules into centrosymmetric dimers [, ]. These interactions contribute significantly to the overall stability of the crystal lattice.
Q5: Have any studies investigated the potential of this compound derivatives to form supramolecular assemblies beyond simple crystal packing?
A5: Yes, research has shown that incorporating hydrophobic units like phenyl 3,4,5-tris(dodecyloxy)benzoate at the 8 position can lead to the formation of hexameric rosettes stabilized by hydrogen bonds. This self-assembly behavior has been investigated for its potential in developing supramolecular gels and liquid crystals [].
Q6: What synthetic strategies have been explored for the preparation of this compound derivatives?
A6: A variety of synthetic routes have been developed, with a focus on efficiency and cost-effectiveness. One approach involves a three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, highlighting the accessibility of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones []. Other methods have focused on the synthesis of spirotetramat, an insecticide containing the this compound core [, ].
Q7: What theoretical methods have been employed to study the structural and electronic properties of this compound derivatives?
A7: Density functional theory (DFT) calculations have been utilized to investigate the conformational preferences and electronic properties of these compounds. Additionally, the Quantum Theory of Atoms in Molecules (QTAIM) has provided insights into the nature of bonding interactions within the molecules and in the context of crystal packing [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



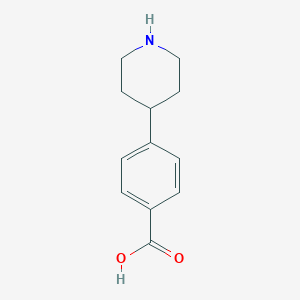




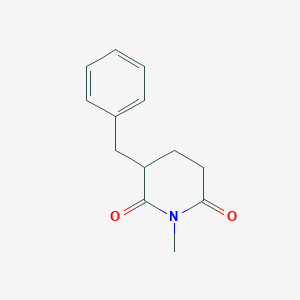
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B182083.png)
![5-Fluoroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B182085.png)
